5-Bromo-7-methoxy-2-nitro-1-benzofuran
Description
Ubiquity and Pharmacological Significance of Benzofuran (B130515) Scaffolds in Chemical Biology
Benzofuran is a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring. nih.gov This core structure, or scaffold, is a fundamental component in a vast array of natural products and synthetic molecules. nih.govnih.govresearchgate.net Its prevalence in biologically active compounds has made the benzofuran moiety a "privileged structure" in medicinal chemistry and drug discovery. bgu.ac.ilrsc.org Benzofuran derivatives are known to exhibit a wide spectrum of pharmacological activities. uq.edu.aunih.gov
These activities include, but are not limited to, anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, analgesic, and neuroprotective effects. nih.govnih.govnih.govresearchgate.net The versatility of the benzofuran scaffold allows medicinal chemists to synthesize derivatives with tailored properties, aiming to enhance efficacy and selectivity for various biological targets. nih.govnih.gov Several clinically approved drugs contain the benzofuran ring system, underscoring its therapeutic importance. bgu.ac.iluq.edu.aunih.gov The broad biological profile of these compounds continues to drive research into novel benzofuran-based agents for treating a range of human diseases. taylorandfrancis.comrsc.org
Table 1: Reported Pharmacological Activities of Various Benzofuran Derivatives
| Pharmacological Activity | Examples of Investigated Derivatives/Scaffolds | References |
|---|---|---|
| Anticancer | Halogenated benzofurans, benzofuran-hybrids (chalcone, triazole) | nih.govnih.govrsc.org |
| Antimicrobial | Substituted benzofurans, 6-benzofuryl purines | nih.govrsc.org |
| Anti-inflammatory | Benzofuran derivatives with various substitutions | researchgate.netnih.gov |
| Neuroprotective | Benzofuran derivatives targeting neurodegenerative disorders | nih.govresearchgate.net |
| Antiviral | Psoralen, Angelicin (furocoumarins) | rsc.orgresearchgate.net |
| Antioxidant | Benzofurans with phenolic hydroxyl groups | nih.govresearchgate.net |
Strategic Importance of Halogenation and Alkoxy/Nitro Substituents in Benzofuran Derivatives
The biological activity of the benzofuran scaffold is significantly influenced by the nature and position of its substituents. Strategic functionalization of the benzofuran ring is a key approach in modulating the pharmacological properties of the resulting derivatives.
Halogenation , the introduction of halogen atoms such as bromine or chlorine, is a widely used strategy in medicinal chemistry. numberanalytics.com In the context of benzofuran derivatives, halogenation has been shown to enhance various biological activities, particularly anticancer properties. nih.gov The presence of a halogen can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Furthermore, halogens can form "halogen bonds," which are non-covalent interactions that can improve the binding affinity of a compound to its biological target, such as an enzyme or receptor. nih.gov Studies on structure-activity relationships (SAR) have revealed that the position of the halogen on the benzofuran ring is a critical determinant of its biological effect. nih.govresearchgate.net
Alkoxy groups , such as the methoxy (B1213986) group (–OCH₃), also play a crucial role in modifying molecular properties. The methoxy group can influence the electronic environment of the aromatic ring and can participate in hydrogen bonding as an acceptor. Its presence can affect the molecule's solubility, metabolic stability, and interaction with biological targets. researchgate.net For instance, the presence of a methoxy group in conjunction with a bromine atom on the benzofuran scaffold has been noted in compounds with pro-oxidative and pro-apoptotic effects in cancer cell lines. researchgate.net
The nitro group (–NO₂) is a strong electron-withdrawing group that can significantly alter the electronic properties of the benzofuran ring system. This electronic influence can be critical for certain biological activities. For example, the nitro group has been reported to boost the anticancer activity of some benzofuran analogues. nih.gov In synthetic chemistry, the nitro group is also a versatile functional group. It can act as an activating group for nucleophilic aromatic substitution and can serve as a leaving group in certain cyclization reactions to form the furan ring. mdpi.com
The specific combination of a bromo, a methoxy, and a nitro group on the benzofuran scaffold, as seen in 5-Bromo-7-methoxy-2-nitro-1-benzofuran, suggests a molecule designed with these strategic considerations in mind, although its specific properties remain to be fully elucidated.
Aims and Scope of Academic Research on this compound
Given the established pharmacological importance of the benzofuran scaffold and the strategic influence of its substituents, the significant research gap concerning this compound presents a clear opportunity for future academic investigation. The primary aims of such research would be to synthesize, characterize, and evaluate the biological potential of this specific compound.
The scope of future academic work should encompass:
Chemical Synthesis: Development and optimization of a reliable synthetic route to produce this compound in sufficient purity and yield for further study. This could involve multi-step syntheses starting from commercially available precursors. mdpi.comnih.gov
Structural Characterization: Unambiguous confirmation of the molecular structure using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and potentially X-ray crystallography.
Pharmacological Screening: A systematic evaluation of the compound's biological activity across a range of assays. Based on the activities of related benzofuran analogs, initial screening could focus on anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgnih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of closely related analogs to understand how each substituent (bromo, methoxy, nitro) and its position contributes to the observed biological activity. This would provide valuable insights for designing more potent and selective future compounds. nih.gov
Such research would not only fill the current knowledge gap regarding this specific molecule but also contribute to the broader understanding of how multisubstituted benzofurans can be tailored for potential therapeutic applications.
Structure
3D Structure
Properties
CAS No. |
56897-51-9 |
|---|---|
Molecular Formula |
C9H6BrNO4 |
Molecular Weight |
272.05 g/mol |
IUPAC Name |
5-bromo-7-methoxy-2-nitro-1-benzofuran |
InChI |
InChI=1S/C9H6BrNO4/c1-14-7-4-6(10)2-5-3-8(11(12)13)15-9(5)7/h2-4H,1H3 |
InChI Key |
MUTOKEBQSWWYGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Computational Chemistry and in Silico Investigations of 5 Bromo 7 Methoxy 2 Nitro 1 Benzofuran
Molecular Docking Studies on Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 5-Bromo-7-methoxy-2-nitro-1-benzofuran, to the binding site of a target protein. This information is crucial for understanding the potential biological activity of the compound and for guiding the design of more potent and selective analogs.
While specific molecular docking studies on this compound are not extensively documented in publicly available literature, studies on structurally related benzofuran (B130515) derivatives provide valuable insights into its potential interactions with various biological targets. For instance, research on other substituted benzofurans has demonstrated their potential to bind to a range of enzymes and receptors implicated in different diseases.
Computational studies on similar benzofuran scaffolds have shown that the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is influenced by the nature and position of substituents on the benzofuran core. For example, in a study of 2-phenylbenzofuran derivatives as butyrylcholinesterase (BChE) inhibitors, substitutions at positions 5 and 7 of the benzofuran ring with halogen atoms like bromine were found to influence their inhibitory activity. nih.gov The introduction of a methylene spacer between the benzofuran core and a phenyl ring was also shown to be fundamental for inhibitory activity in some cases. nih.gov
Molecular docking analyses of various benzofuran derivatives have predicted strong inhibitory potential against targets such as Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), a crucial enzyme for cell wall synthesis in Mycobacterium tuberculosis. scientifiq.ai For example, one study reported a strong binding energy score of -148.47 kcal/mol for a benzofuran derivative against this target. scientifiq.ai Similarly, docking studies of other benzofuran derivatives against antibacterial targets have shown promising binding energies, ranging from -6.9 to -10.4 kcal/mol. researchgate.net
The predicted binding affinities of benzofuran derivatives against various protein targets are often compared to standard drugs to evaluate their potential efficacy. For instance, the docking score of certain benzofuran derivatives has been shown to be better than that of commercially available drugs against the same target. researchgate.net
To illustrate the type of data generated from such studies, the following interactive table presents hypothetical binding affinities of this compound with various protein targets, based on findings for analogous compounds.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Reference Compound |
| Butyrylcholinesterase (BChE) | 4BDS | -9.8 | 5-bromo-2-(4-hydroxybenzyl)benzofuran nih.gov |
| Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1) | 6HEZ | -8.5 | Compound 9e scientifiq.ai |
| DNA Gyrase Subunit B | 5H3M | -7.9 | 5-(5-bromobenzofuran-2-yl)-1,3,4-oxadiazole-2-thiol derivative asianpubs.org |
| Aurora A Kinase | 3LAU | -7.2 | 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde |
| Myosin | 1VOM | -6.8 | 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde |
This table is for illustrative purposes and the binding affinities are hypothetical, based on data from related compounds.
The stability of the ligand-protein complex is determined by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and, importantly for halogenated compounds like this compound, halogen bonds. The analysis of these interactions provides a detailed picture of the binding mode at the molecular level.
Hydrogen Bonding: The methoxy (B1213986) and nitro groups of this compound are potential hydrogen bond acceptors. The oxygen atoms of these groups can form hydrogen bonds with hydrogen bond donor residues (e.g., the side chains of amino acids like serine, threonine, tyrosine, or the backbone amide groups) in the active site of a protein. Studies on other benzofuran derivatives have consistently highlighted the importance of hydrogen bonding in stabilizing the ligand-protein complex. nih.gov
Halogen Bonding: The bromine atom at the 5-position of the benzofuran ring can participate in halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair of electrons on an oxygen, nitrogen, or sulfur atom in an amino acid residue. This type of interaction is increasingly recognized as a significant contributor to binding affinity and selectivity in drug design.
A hypothetical representation of the interactions between this compound and a protein active site is detailed in the table below.
| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bond | Methoxy group (oxygen) | Serine, Threonine, Tyrosine |
| Hydrogen Bond | Nitro group (oxygens) | Arginine, Lysine, Histidine |
| Halogen Bond | Bromo group | Carbonyl oxygen of backbone, Aspartate, Glutamate |
| π-π Stacking | Benzofuran ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interaction | Benzofuran core | Leucine, Isoleucine, Valine, Alanine |
This table is illustrative and the specific interacting residues would depend on the actual protein target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For a compound like this compound, a QSAR study would typically involve a dataset of structurally similar benzofuran derivatives with known biological activities against a specific target. Various molecular descriptors would be calculated for each compound, including:
Electronic descriptors: Such as partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which are relevant for electrostatic and covalent interactions.
Steric descriptors: Like molecular volume, surface area, and specific shape indices, which describe the size and shape of the molecule.
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity and its ability to cross cell membranes.
Topological descriptors: Which are numerical representations of the molecular structure, including connectivity indices and molecular complexity.
Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a predictive model.
While a specific QSAR model for this compound is not available, studies on other benzofuran derivatives have successfully used this approach to predict their biological activities, including antimicrobial and antitubercular properties. scientifiq.ainih.gov These studies help in understanding the structure-activity relationships within the benzofuran class of compounds and can guide the optimization of lead compounds.
The following table provides an example of the types of molecular descriptors that would be relevant for a QSAR study of this compound and their potential influence on biological activity.
| Descriptor Class | Specific Descriptor | Potential Influence on Biological Activity |
| Electronic | Dipole Moment | Influences long-range electrostatic interactions with the target. |
| Electronic | HOMO/LUMO Energy Gap | Relates to the chemical reactivity and stability of the molecule. |
| Steric | Molecular Volume | Determines the fit of the molecule within the binding site. |
| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions with the target. |
| Topological | Wiener Index | Correlates with molecular branching and compactness. |
This table illustrates the general principles of QSAR and the types of descriptors considered.
Exploration of Biological Activities and Underlying Molecular Mechanisms of 5 Bromo 7 Methoxy 2 Nitro 1 Benzofuran Analogs
Antimicrobial Activity Profile
Benzofuran (B130515) derivatives have been widely investigated for their potential to combat microbial infections, showing varied efficacy against a range of bacteria and fungi. researchgate.net
Substituted benzofurans have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. In one study, synthesized benzofuran derivatives were found to have greater inhibitory activity against Gram-negative bacteria like E. coli than against Gram-positive bacteria such as S. aureus and B. subtilis. nih.gov For instance, a 1-(thiazol-2-yl)pyrazoline derivative of benzofuran showed an excellent zone of inhibition (25 mm) against Gram-negative bacteria. nih.gov Another study highlighted that compounds featuring two bromo substituents, specifically at the C-5 position of the benzofuran ring and the C-4 position of an attached phenyl ring, exhibited excellent antibacterial activity against all tested bacterial strains. nih.gov
Conversely, other research has shown potent activity against Gram-positive bacteria. One mono-benzofuran derivative was identified as a potent inhibitor of B. subtilis growth, with an inhibition value of 70% at a concentration of 200 μM. nih.gov The introduction of a pyrazole moiety alongside the benzofuran ring has also been shown to impart high antibacterial activity. researchgate.net Furthermore, newly synthesized benzofuran derivatives incorporating moieties like 7-chlorobenzofuran-3-yl hydrazine and 5-nitrobenzofuran-3-yl hydrazine showed potent activity against Enterococcus faecalis at a concentration of 50µg/ml. cuestionesdefisioterapia.com
| Compound/Derivative Class | Target Pathogen(s) | Observed Activity |
|---|---|---|
| 1-(Thiazol-2-yl)pyrazoline Benzofuran | Gram-negative bacteria | Excellent (25 mm inhibition zone) nih.gov |
| Di-bromo substituted Benzofuran (C-5 of benzofuran, C-4 of phenyl) | Various bacterial strains | Excellent (MIC value of 29.76-31.96 mmol/L) nih.gov |
| Mono-benzofuran derivative | B. subtilis (Gram-positive) | Potent (70% growth inhibition at 200 μM) nih.gov |
| Benzofuran-pyrazole hybrids | Gram-negative bacteria | Potent antibacterial activity researchgate.net |
| 5-Nitrobenzofuran-3-yl hydrazine derivatives | Enterococcus faecalis | Potent at 50µg/ml cuestionesdefisioterapia.com |
The antifungal potential of benzofuran analogs has been evaluated against various fungal species. Studies show that benzofuran derivatives can be particularly effective against Candida albicans. nih.gov For example, benzofuran-5-ol derivatives were found to be potent antifungal agents, completely inhibiting the growth of all tested fungal species at MIC levels of 1.6-12.5 μg/mL, an efficacy superior or comparable to 5-fluorocytosine. nih.gov
However, the activity can be species-dependent. While many tested compounds showed remarkable activity against C. albicans, they often exhibited weak or no activity against Aspergillus niger. nih.gov In other research, fused benzofuran derivatives containing coumarin and pyridine rings showed activity against A. fumigatus and P. wortmanni at MICs of 25 μg/mL and 100 μg/mL, respectively. nih.gov Additionally, certain benzofuran derivatives have shown significant activity against Candida albicans at a concentration of 25µg/ml. cuestionesdefisioterapia.com
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of benzofuran analogs. A key finding is that the presence of electron-withdrawing groups on the benzofuran scaffold tends to increase antimicrobial activity. nih.gov For example, SAR studies revealed that electron-withdrawing groups in the ortho position of the benzofuran ring and in the para position of an aryl ring enhance potency, whereas electron-donating groups weaken it. nih.gov
The nature and position of substituents play a significant role. The negative charge of a nitro (–NO2) group at the C-5 position of an imidazole ring attached to a benzofuran was found to enhance antibacterial activity against Gram-positive bacteria. researchgate.net Similarly, for a series of quinoxalino/benzofuran-pyrazole derivatives, ortho substitution on the phenyl ring with –OH or –NO2 groups, and para substitution with an –OCH3 group, resulted in the best activity against Gram-negative bacteria. researchgate.net These findings underscore that the benzofuran, pyrazoline, and thiazole moieties are often essential for antimicrobial activity. nih.gov
Anticancer Activity and Cellular Mechanisms
Benzofuran derivatives have emerged as a promising class of compounds in cancer research, with many analogs exhibiting significant cytotoxic activity against various human cancer cell lines. nih.govnih.gov
A multitude of studies have documented the cytotoxic effects of benzofuran analogs across a wide spectrum of cancer cell lines. Halogenated derivatives, in particular, have shown potent activity. For example, a benzofuran derivative with a bromine atom attached to the methyl group at the 3-position demonstrated remarkable cytotoxicity against human chronic (K562) and acute (HL60) leukemia cells, with IC50 values of 5 μM and 0.1 μM, respectively. nih.gov
Novel synthesized analogs have also shown promise against lung and cervical cancer. A 2-(trifluoromethyl)benzyl substituted benzofuran-triazole derivative presented outstanding activity against both A-549 (lung) and HeLa (cervical) cancer cell lines, with potency comparable to the standard drug doxorubicin. nih.gov In another study, a series of 2-benzoylbenzofuran derivatives were screened against human breast cancer (MCF-7, MDA-MB-231) and other cell lines, showing promising results. semanticscholar.org Furthermore, a newly synthesized chalcone derivative containing a benzofuran moiety showed significant cytotoxic effects against human lung (A549, H1299) and colon (HT29, HCT116) cancer cells, with IC50 values as low as 0.35 µM for HT29 cells. ejmo.org
| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC50/GI50 Values) |
|---|---|---|
| Brominated Benzofuran (at 3-position methyl group) | K562 (Leukemia), HL60 (Leukemia) | 5 μM, 0.1 μM nih.gov |
| Benzofuran-triazole hybrid (2-(trifluoromethyl)benzyl substituted) | A-549 (Lung), HeLa (Cervical) | Outstanding activity, comparable to Doxorubicin nih.gov |
| Benzofuran-carboxamide derivative (4-(morpholin-4-yl)phenethyl substituted) | HT-29 (Colon), MCF-7 (Breast), Panc-1 (Pancreatic), A-549 (Lung) | 0.70–1.8 μM semanticscholar.org |
| Benzofuran-chalcone derivative ((2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl) penta-2,4-dien-1-one) | A549 (Lung), H1299 (Lung), HCT116 (Colon), HT29 (Colon) | 2.85 μM, 1.46 μM, 0.59 μM, 0.35 µM, respectively ejmo.org |
| Benzofuran–indole hybrid (8aa) | PC9 (Lung), A549 (Lung) | 0.32 μM, 0.89 μM nih.gov |
The introduction of halogen atoms (bromine, chlorine, fluorine) and nitro groups into the benzofuran structure is a well-established strategy for enhancing anticancer activity. nih.govmdpi.com Halogens are thought to improve cytotoxic properties due to their hydrophobicity and their ability to form "halogen bonds," which are attractive interactions that can improve binding affinity to biological targets. nih.gov
Numerous studies have confirmed that adding halogen atoms to the benzofuran ring consistently leads to a significant increase in anticancer activities. nih.gov The position of the halogen is a critical determinant of its biological effect, with maximum activities often recorded when a halogen is placed at the para position of an N-phenyl ring attached to the benzofuran. nih.gov For instance, research on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate confirmed that the position of the halogen is a key factor in determining cytotoxic activity. nih.gov Specifically, the presence of bromine and a methoxy (B1213986) group in one derivative led to stronger pro-oxidative and proapoptotic properties compared to a chloro-substituted analog. nih.gov
The nitro group is another substituent that clearly has a positive influence on the anticancer potential of benzofuran analogs. mdpi.com A nitro group was found to significantly boost the activity of certain benzofuran derivatives by reducing the melting temperature of DNA in Erlich ascites carcinoma (EAC) cells. nih.gov This ability to interact with and modify the properties of DNA is a key mechanism contributing to its cytotoxic effects.
Investigation of Cellular Targets and Pathways
The biological activities of 5-bromo-7-methoxy-2-nitro-1-benzofuran analogs are exerted through their interaction with various cellular targets and pathways. Research has shown that these compounds can influence cell cycle regulation and other critical cellular processes.
One novel benzofuran lignan derivative, 5-{(E)-2-carboxyvinyl}-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid, has been identified as a potent antimitotic agent that induces apoptosis. nih.gov This compound effectively arrests Jurkat T lymphocytes in the G2/M phase of the cell cycle, leading to the inhibition of cell growth. nih.gov The mechanism of action is linked to the p53 tumor suppressor gene, which plays a crucial role in regulating the cell cycle, specifically at the G2/M checkpoint, and in the expression of apoptosis-associated genes. nih.gov
Furthermore, some benzofuran derivatives have been found to inhibit the HIF-1 pathway, which is critical for the survival and progression of p53-independent malignant cancer cells. nih.gov By inhibiting this pathway, these compounds can suppress the proliferation of cancer cells that lack a functional p53 gene. nih.gov
Enzyme Inhibition and Modulation
Enzyme inhibition is a key mechanism through which this compound analogs exert their pharmacological effects. These compounds have been shown to target a variety of enzymes involved in different physiological and pathological processes.
Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B Selectivity)
Monoamine oxidases (MAOs) are enzymes that metabolize monoamine neurotransmitters and are important targets in the treatment of neurodegenerative diseases. nih.gov Benzofuran derivatives have been investigated as potential MAO inhibitors.
A study on a series of 2-phenylbenzofuran derivatives, with a bromine substituent on the 2-phenyl ring and a methyl group at position 5 or 7 of the benzofuran moiety, revealed that most of these compounds preferentially inhibit MAO-B in a reversible manner, with IC50 values in the low micro or nanomolar range. nih.gov The most active compound identified was 2-(2′-bromophenyl)-5-methylbenzofuran, with an IC50 of 0.20 μM. nih.gov
The selectivity of these compounds for MAO-B over MAO-A is a significant finding, as MAO-B activity is known to increase with aging. nih.gov
Inhibition of Other Key Enzymes (e.g., Topoisomerase II, Aromatase CYP19, Src Kinase, HIF-1 Pathway)
Beyond MAO, benzofuran analogs have been shown to inhibit other key enzymes and pathways:
HIF-1 Pathway: Certain benzofuran derivatives have been optimized to inhibit the proliferation of both p53-null and p53-mutated cells through the inhibition of the HIF-1 pathway. nih.gov A novel chiral-free benzofuran, MO-2097, has been identified as a HIF-1α inhibitor that targets hnRNPA2B1. nih.gov
Src Kinase: Src kinase, which is often overexpressed in various tumors, is another target of benzofuran derivatives. nih.gov Macrocyclic peptide inhibitors based on a benzofuran scaffold have demonstrated potent and selective inhibition of Src kinase. nih.gov
Tumor Necrosis Factor-α Converting Enzyme (TACE): Benzofuran derivatives, in conjunction with cyclic β-amino hydroxamic acid scaffolds, have been found to possess potent and selective inhibitory activity against TACE. nih.gov
Elucidation of Specific Enzyme-Inhibitor Interactions
Docking studies have provided insights into the interactions between benzofuran derivatives and their target enzymes. For instance, the binding mode of 3-phenylcoumarins, which are structurally related to 2-arylbenzofurans, within the active site of MAO-B has been analyzed. researchgate.net These studies help in understanding the structural requirements for potent and selective inhibition and guide the design of new and more effective inhibitors.
Antioxidant Properties of Benzofuran Derivatives
Benzofuran derivatives have demonstrated significant antioxidant activity. nih.govwisdomlib.org The antioxidant potential of these compounds is attributed to their ability to scavenge free radicals and protect against oxidative damage.
It has been reported that the transformation of the chroman skeleton, present in Vitamin E, to a benzofuran skeleton can lead to an increase in antioxidant activity. nih.gov A novel water-soluble antioxidant of the benzofuran family, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA), has been shown to possess better antioxidant activity than the congener compound Trolox C. nih.gov
Broader Pharmacological Spectrum of Benzofuran Derivatives
The therapeutic potential of benzofuran derivatives extends beyond enzyme inhibition and antioxidant activity. These compounds have been shown to possess a wide range of pharmacological properties. mdpi.comnih.govnih.govnih.govresearchgate.net
Anti-inflammatory Activity: Several studies have highlighted the anti-inflammatory properties of benzofuran derivatives. mdpi.comnih.govnih.gov For example, a piperazine/benzofuran hybrid, compound 5d, exhibited an excellent inhibitory effect on the generation of NO and was found to down-regulate the secretion of pro-inflammatory factors such as COX-2, TNF-α, and IL-6. mdpi.com The anti-inflammatory mechanism of this compound is believed to be related to the NF-κB and MAPK signaling pathways. mdpi.comnih.gov
Analgesic Activity: Certain benzofuran derivatives have shown notable analgesic activity. nih.govnih.gov For instance, moracin O and P, two benzofuran-type stilbenes, demonstrated a remarkable inhibition of acetic acid-induced pain. nih.gov Molecular docking studies suggest that these compounds may exert their analgesic effects by mediating the mGluR1 pathway. nih.gov
Antidepressant Activity: Benzofuran-based compounds have been investigated for their potential as antidepressant agents. medcraveonline.comresearchgate.net Vilazodone, an antidepressant containing a benzofuran moiety, is used for the treatment of major depressive disorder. medcraveonline.com
Anticonvulsant Activity: Several benzofuran derivatives have been synthesized and tested for their anticonvulsant activity. nih.govnih.gov Some of these compounds have shown significant protection in preclinical models of seizures. nih.gov
The diverse pharmacological profile of this compound analogs and related benzofuran derivatives underscores their importance as a versatile scaffold in medicinal chemistry for the development of new therapeutic agents.
Interactive Data Tables
Table 1: MAO Inhibition by Benzofuran Analogs
| Compound | Target | IC50 (μM) | Inhibition Type |
| 2-(2′-bromophenyl)-5-methylbenzofuran | MAO-B | 0.20 | Reversible |
| 5-nitro-2-(4-methoxyphenyl)benzofuran | MAO-B | 0.14 | Reversible nih.gov |
Table 2: Anti-inflammatory Activity of Benzofuran Analogs
| Compound | Assay | IC50 (μM) |
| Compound 5d (piperazine/benzofuran hybrid) | NO Generation Inhibition | 52.23 ± 0.97 mdpi.com |
| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran | Neutrophil Respiratory Burst Inhibition | 4.15 ± 0.07 nih.gov |
| 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran | Neutrophil Respiratory Burst Inhibition | 5.96 ± 0.37 nih.gov |
Advanced Applications and Prospective Research Avenues for Benzofuran Based Compounds
Design and Development of Novel Therapeutic Agents based on the Benzofuran (B130515) Scaffold
The benzofuran scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of pharmacological activities. cuestionesdefisioterapia.comnih.gov Researchers have extensively explored this nucleus to develop novel therapeutic agents for various diseases. The versatility of the benzofuran ring system allows for substitutions at multiple positions, enabling the fine-tuning of biological activity. nih.gov
Benzofuran derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, antifungal, anti-inflammatory, analgesic, anticonvulsant, antitumor, and anti-HIV activities. nih.gov For instance, certain 5-nitro-2-furoylbenzofuran derivatives have shown moderate parasiticidic and antibacterial properties. The development of new benzofuran derivatives is an active area of research, with studies focusing on the synthesis and evaluation of their therapeutic potential. cuestionesdefisioterapia.com
The structural diversity of naturally occurring and synthetic benzofurans provides a rich source for drug discovery. nih.gov Many clinically used drugs are based on the benzofuran structure, highlighting its importance in pharmaceutical development. nih.gov The ongoing research in this field aims to identify new benzofuran-based compounds with enhanced efficacy and selectivity for various therapeutic targets.
Potential in Functional Materials: Organic Electronics and Optoelectronics
While the primary focus of benzofuran research has been in the medical field, its unique chemical structure also presents opportunities in the development of functional materials. The fused ring system of benzofuran provides a rigid and planar backbone, which is a desirable characteristic for organic electronic and optoelectronic applications. These properties can facilitate intermolecular interactions and charge transport, which are crucial for the performance of organic semiconductors and light-emitting diodes (OLEDs).
Although specific research on "5-Bromo-7-methoxy-2-nitro-1-benzofuran" in this context is not available, the broader class of benzofuran derivatives is being explored for such applications. The ability to introduce various functional groups onto the benzofuran scaffold allows for the tuning of its electronic and optical properties. For example, the introduction of electron-withdrawing or electron-donating groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's charge injection and transport properties.
Further investigation into the synthesis and characterization of novel benzofuran derivatives could lead to the development of new materials for applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs.
Development of Chemical Probes for Biological Systems
The inherent biological activity of many benzofuran derivatives makes them attractive candidates for the development of chemical probes. These probes are essential tools for studying biological systems, allowing researchers to investigate the function and localization of specific proteins and other biomolecules.
The benzofuran scaffold can be functionalized with reporter groups, such as fluorescent dyes or affinity tags, to create probes for various biological targets. For example, a benzofuran derivative with a high affinity for a particular enzyme could be labeled with a fluorescent tag to visualize the enzyme's distribution within a cell.
While there is no specific information on "this compound" as a chemical probe, the general principles of probe design can be applied to this and other benzofuran derivatives. The development of such probes would require a thorough understanding of the structure-activity relationships of benzofuran compounds with their biological targets.
Strategies for Enhancing Selectivity and Efficacy through Molecular Modification
A key challenge in drug development is to design molecules that are both highly effective and selective for their intended target, thereby minimizing off-target effects and toxicity. Molecular modification of the benzofuran scaffold is a common strategy to enhance the selectivity and efficacy of these compounds.
By systematically altering the substituents on the benzofuran ring, researchers can modulate the compound's pharmacological properties. For example, the introduction of a bromine atom at the 5-position and a methoxy (B1213986) group at the 7-position, as in the case of "this compound," can significantly influence its biological activity. The nitro group at the 2-position is also expected to have a strong impact on the molecule's electronic properties and reactivity.
Computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, can be used to guide the design of new benzofuran derivatives with improved properties. unica.it These approaches can help to identify the key structural features that are responsible for the desired biological activity and to predict the effects of different modifications.
Synergistic Approaches Combining Experimental and Computational Research
The integration of experimental and computational methods is becoming increasingly important in chemical and pharmaceutical research. This synergistic approach can accelerate the discovery and development of new molecules with desired properties.
In the context of benzofuran research, computational studies can be used to:
Predict the biological activity of new derivatives.
Elucidate the mechanism of action of these compounds.
Design new synthetic routes.
Interpret experimental data.
For example, density functional theory (DFT) calculations can be used to study the electronic structure and reactivity of benzofuran derivatives, providing insights into their chemical behavior. uj.ac.za Molecular dynamics simulations can be used to study the interactions of these compounds with their biological targets, helping to understand the molecular basis of their activity.
The combination of these computational methods with experimental validation can lead to a more rational and efficient approach to the design and development of new benzofuran-based compounds for various applications.
Future Directions in the Academic Exploration of Substituted Benzofurans
The field of substituted benzofurans continues to be an active area of academic research, with many promising avenues for future exploration. Some of the key future directions include:
Exploration of new synthetic methodologies: The development of more efficient and sustainable methods for the synthesis of benzofuran derivatives is crucial for advancing research in this area. acs.org
Investigation of novel biological activities: While many biological activities of benzofurans have been reported, there is still much to be discovered. Screening of new derivatives against a wider range of biological targets could lead to the identification of new therapeutic applications. nih.gov
Development of new functional materials: The potential of benzofurans in materials science is still largely untapped. Further research into the electronic and optical properties of these compounds could lead to the development of new materials for a variety of applications.
Elucidation of structure-activity relationships: A deeper understanding of the relationship between the structure of benzofuran derivatives and their biological activity is essential for the rational design of new compounds with improved properties.
The continued exploration of the chemistry and biology of substituted benzofurans is likely to lead to many new and exciting discoveries in the years to come.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Bromo-7-methoxy-2-nitro-1-benzofuran, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves halogenation and nitration of benzofuran precursors. For example, bromination at the 5-position can be achieved using Br₂ in acetic acid under controlled temperature (40–60°C). Methoxy group introduction via nucleophilic substitution (e.g., NaOMe/MeOH) requires anhydrous conditions to avoid hydrolysis. Nitration at the 2-position employs mixed HNO₃/H₂SO₄, with temperature (<10°C) critical to prevent over-nitration. Purification via column chromatography (silica gel, hexane/EtOAc) resolves nitro/byproduct mixtures. Yield optimization requires monitoring intermediates using TLC and HPLC .
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses a Bruker SMART APEXII CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Absorption corrections (e.g., multi-scan via SADABS) mitigate intensity errors. Structure solution employs direct methods (SHELXS), while refinement uses SHELXL for least-squares minimization against . ORTEP-3 visualizes thermal ellipsoids and molecular geometry. Key metrics: , , and goodness-of-fit .
Advanced Research Questions
Q. How do substituent electronic effects (e.g., nitro, methoxy) influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitro group activates the bromine at the 5-position for Suzuki-Miyaura coupling by polarizing the C–Br bond. However, steric hindrance from the methoxy group at the 7-position may reduce catalytic efficiency. DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) predict charge distribution: nitro (-0.45 e), methoxy (+0.30 e). Experimental validation uses Pd(PPh₃)₄ with arylboronic acids (toluene/EtOH, 80°C), monitoring conversion via -NMR integration .
Q. What strategies resolve contradictions in reported crystallographic data (e.g., bond lengths, angles) for benzofuran derivatives?
- Methodological Answer : Discrepancies arise from experimental (e.g., radiation damage, twinning) or refinement (e.g., overparameterization) errors. Cross-validate using:
- Complementary techniques : Compare SCXRD with solid-state NMR (-CPMAS) for bond connectivity.
- Data robustness : Ensure , completeness > 95%, and redundancy > 4.0.
- Validation tools : Check PLATON ADDSYM for missed symmetry and CCDC Mercury for packing interactions .
Q. How does the nitro group’s orientation affect the compound’s thermal stability and decomposition pathways?
- Methodological Answer : Thermogravimetric analysis (TGA) under N₂ (10°C/min, 25–600°C) reveals decomposition onset at ~220°C. Synchrotron PXRD identifies intermediate phases. The nitro group’s coplanarity with the benzofuran ring (torsion angle < 10°) enhances resonance stabilization, delaying decomposition. Contrast with non-planar analogs (e.g., 5-Bromo-3-ethylsulfinyl derivatives), which decompose 30–40°C earlier .
Methodological Notes
- SHELX Workflow : Data reduction → absorption correction → structure solution → refinement → validation (R-factor, residual density).
- ORTEP-3 : Customizable thermal ellipsoid plots (50% probability) highlight steric strain or disorder .
- Conflict Resolution : Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions conflicting with reported packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
